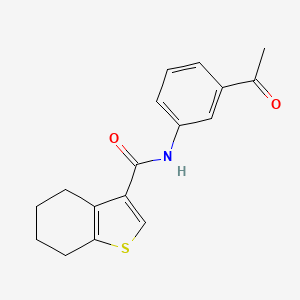

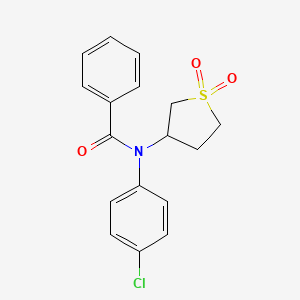

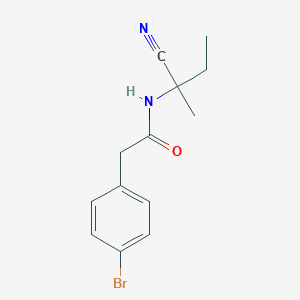

2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. CB-839 has been extensively studied for its potential therapeutic applications in cancer treatment, as well as for its role in various physiological processes. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide has been involved in various synthetic routes emphasizing its versatile application in creating novel chemical entities. For example, the synthesis of Schiff bases from 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide has been demonstrated, highlighting its potential as a precursor for compounds with potential CNS depressant activity. This synthesis involves the Gewald reaction, starting with the preparation of acetamide, followed by reaction with p-chloroacetophenone, sulfur, and diethyl amine, showcasing the compound's utility in generating pharmacologically relevant structures (Bhattacharjee, Saravanan, & Mohan, 2011).

Reactivity and Derivative Formation

The compound's reactivity has been explored through various chemical transformations, including its role in the synthesis of macrocyclic aromatic ether sulfones. This process involves the preparation of bifunctionalized macrocycles through pseudo high dilution techniques, indicating its significance in polymer chemistry and materials science. The macrocyclic structure's formation, characterized by MALDI-TOF, NMR, and IR-spectroscopy, further attests to the compound's adaptability in creating complex architectures with potential applications in diverse fields (Rodewald & Ritter, 1997).

Antimicrobial Activities

Derivatives of 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide have been investigated for their antimicrobial properties. For instance, the synthesis and evaluation of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology have demonstrated potential antibacterial and antifungal activities. This exploration not only showcases the compound's role in generating biologically active derivatives but also underscores its contribution to addressing microbial resistance challenges (Sowmya et al., 2018).

Propiedades

IUPAC Name |

2-[4-(4-chlorophenyl)sulfonylbutanoylamino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S2/c16-10-3-5-11(6-4-10)24(21,22)9-1-2-13(19)18-15-12(14(17)20)7-8-23-15/h3-8H,1-2,9H2,(H2,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOXHOFJFPQTGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

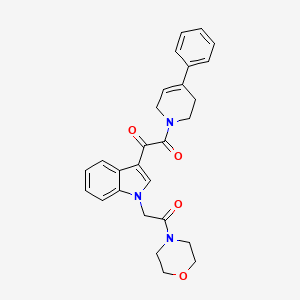

![5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2426306.png)

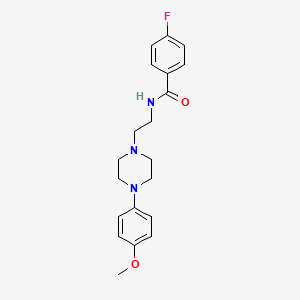

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)pyrimidin-4-amine](/img/structure/B2426309.png)

![ethyl 2-[({[3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2426310.png)

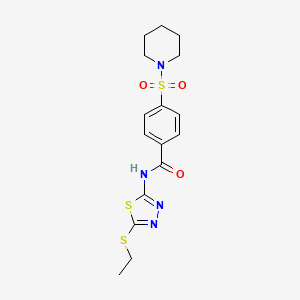

![6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile](/img/structure/B2426314.png)

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2426319.png)